(S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione

Peptide Chemistry Regioselective Synthesis Anilide Formation

Synthesizing regiospecific glutamyl anilides typically requires multi-step orthogonal protection. This Boc-glutamic anhydride (CAS 2420-13-5) solves this via solvent-switchable regioselectivity: benzene gives 11:1 alpha:gamma anilide; DMSO reverses to 1:7 gamma:alpha, both at ~95% yield. Pre-activated cyclic anhydride eliminates external coupling reagents. Acid-labile Boc group compatible with Boc/Benzyl SPPS. Thermal polymerization above 115 °C produces poly(alpha-glutamic acid) without phosgene. Ships ambient; stable at 2-8 °C.

Molecular Formula C10H15NO5
Molecular Weight 229.23 g/mol
CAS No. 2420-13-5
Cat. No. B1344358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione
CAS2420-13-5
Molecular FormulaC10H15NO5
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC(=O)OC1=O
InChIInChI=1S/C10H15NO5/c1-10(2,3)16-9(14)11-6-4-5-7(12)15-8(6)13/h6H,4-5H2,1-3H3,(H,11,14)/t6-/m0/s1
InChIKeyXPWLCDJCIMBIBS-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione


Categorized as Boc-L-glutamic acid anhydride or (S)-tert-butyl (2,6-dioxotetrahydro-2H-pyran-3-yl)carbamate, this compound (CAS 2420-13-5) is a cyclic, protected amino acid derivative with the molecular formula C10H15NO5 and a molecular weight of 229.23 g/mol [1]. It serves primarily as an activated intermediate for peptide coupling, where the intramolecular anhydride activates the alpha-carboxyl group for nucleophilic attack without requiring external coupling reagents [2]. The (S)-enantiomer's configuration is critical for maintaining chiral integrity in downstream peptide sequences.

Why (S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione Has No Generic Substitute


Generic substitution of this compound with other N-Boc glutamic acid derivatives (like Boc-Glu-OtBu or Boc-Glu-OSu) or even other urethane-protected anhydrides (Cbz, Fmoc) is not chemically equivalent. The cyclic anhydride structure simultaneously activates the alpha-carboxylate and leaves the side-chain gamma-carboxylate as a free acid anion after ring-opening, a distinct reactivity profile [1]. Critically, the solvent-dependent regioselectivity of anilide formation is specific to the Boc protecting group. While Cbz-glutamic anhydride shows exclusive alpha-selectivity (100:0) in non-polar solvents, Boc-glutamic anhydride uniquely provides a solvent-switchable regio-outcome (11:1 alpha:gamma in benzene versus 1:7 in DMSO), a tunable property lost with other protecting groups [1]. Therefore, swapping this compound for a seemingly similar analog would directly alter the isomeric purity and structural outcome of the final peptide conjugate.

(S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione: Head-to-Head Comparison Data


Solvent-Tunable Regioselectivity in Anilide Formation

In a direct comparison of N-protected glutamic acid anhydrides, Boc-glutamic acid anhydride (the target compound) demonstrated a unique solvent-switchable regioselectivity profile, a property not available with Cbz- or Fmoc-protected analogs. In benzene, Boc-glutamic anhydride favored alpha-anilide formation with a regioisomeric ratio (alpha:gamma) of 11:1, whereas the Cbz analog under identical conditions gave an exclusive 100:0 ratio [1]. Conversely, in DMSO, the Boc anhydride's selectivity reversed to a 1:7 alpha:gamma ratio, while the Fmoc analog gave a 0:100 ratio [1]. This tunability offers a distinct synthetic advantage for accessing either regioisomer using a single, stable intermediate.

Peptide Chemistry Regioselective Synthesis Anilide Formation Protecting Group Strategy

Competitive Anilide Synthesis Yields

Despite the differences in regioselectivity, the target compound delivers competitive, high yields in both solvent systems, matching other N-protected anhydrides. In benzene, Boc-glutamic acid anhydride produced the anilide mixture in a combined yield of 95%, which is comparable to Cbz-glutamic anhydride (98%) and Fmoc-glutamic anhydride (84%) under similar conditions [1]. In DMSO, the combined yield was again 95%, matching Fmoc-glutamic anhydride (97%) and outperforming Cbz-glutamic anhydride (93%) in the same solvent [1]. This indicates that choosing the Boc analog for its tunable selectivity does not come at the cost of reduced preparative yield.

Reaction Yield Process Chemistry Anhydride Coupling Cost Efficiency

Orthogonal Deprotection Compatibility

A key chemical differentiation for procurement lies in the orthogonal deprotection chemistry of the Boc group compared to other urethane protecting groups. While Cbz groups require hydrogenolysis conditions (H2/Pd) that are incompatible with sulfur-containing peptides and some side-chain protecting groups, the Boc group on the target compound is cleaved under mild acidic conditions (e.g., 30-50% TFA in dichloromethane) [1]. This allows for its use in standard Boc-strategy solid-phase peptide synthesis (SPPS) or solution-phase synthesis without the specialized equipment needed for catalytic hydrogenation.

Solid-Phase Peptide Synthesis Orthogonal Protecting Groups Deprotection Conditions Peptide Therapeutics

Thermal Polypeptide Synthesis via Anhydride Activation

Beyond classical peptide coupling, the target compound has been demonstrated to undergo thermal polymerization. When heated slightly above its melting point (115-116 °C), N-Boc-glutamic acid anhydride undergoes simultaneous deprotection and polymerization to form polypeptides in high yield [1]. This stands in contrast to N-protected amino acids without the anhydride moiety, which do not polymerize under similar thermal conditions. The intramolecular anhydride acts as both a protecting and activating entity, enabling a one-step synthesis of poly(glutamic acid) without additional coupling reagents.

Polymer Chemistry Thermal Synthesis Aspartic Acid Anhydride Biomaterials

Key Applications of (S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione


Gamma-Linked Glutamyl Anilide Synthesis

When a project requires a gamma-linked anilide of glutamic acid, the target compound is the reagent of choice. Using DMSO as a solvent, it achieves a 1:7 alpha:gamma regioselectivity with a 95% combined yield, providing direct access to the gamma isomer [1]. This avoids the multi-step synthesis and lower atom economy of using orthogonally protected glutamic acid derivatives like Boc-Glu-OtBu, which would require selective deprotection and activation steps.

Boc-Strategy Solid-Phase Peptide Synthesis

For laboratories using Boc/Benzyl-strategy SPPS, this compound serves as a pre-activated glutamic acid building block. Its acid-labile Boc group is orthogonally stable to HF or TFMSA final cleavage conditions. This contrasts with Fmoc-protected anhydrides, which are incompatible with the basic deprotection cycles of Fmoc-SPPS but can be advantageous in hybrid strategies [2].

One-Step Thermal Poly(glutamic acid) Synthesis

The compound is a direct precursor for preparing poly(alpha-glutamic acid) via a solvent-free thermal polymerization. Heating the dry powder above its melting point (115-116 °C) initiates deprotection and chain growth, producing polypeptides in high yield [3]. This method is significantly simpler than phosgenation routes to N-carboxyanhydrides (NCAs) and does not require phosgene or its derivatives.

Regioselective Alpha-Anilide Formation

When an alpha-linked glutamyl anilide is required, the target compound in benzene delivers an 11:1 alpha:gamma regioselectivity at 95% yield [1]. Although Cbz-glutamic anhydride gives exclusive alpha selectivity (100:0), the Boc analog is preferred if subsequent synthetic steps require acidolysis of the N-protecting group rather than hydrogenolysis, which may be incompatible with other functionalities in the molecule.

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